Cas no 649713-20-2 (L-Tryptophanamide, L-tyrosyl-3-(4-aminobutoxy)-2-naphthalenecarbonyl-)

L-Tryptophanamide, L-tyrosyl-3-(4-aminobutoxy)-2-naphthalenecarbonyl- structure
649713-20-2 structure
Product Name:L-Tryptophanamide, L-tyrosyl-3-(4-aminobutoxy)-2-naphthalenecarbonyl-
CAS No:649713-20-2
MF:C35H37N5O5
MW:607.698788404465
CID:410912
PubChem ID:71377779
Update Time:2025-04-19

L-Tryptophanamide, L-tyrosyl-3-(4-aminobutoxy)-2-naphthalenecarbonyl- Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-N-[(2S)-1-amino-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)indol-3-yl]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
    • L-Tryptophanamide, L-tyrosyl-3-(4-aminobutoxy)-2-naphthalenecarbonyl-
    • 649713-20-2
    • DTXSID20800408
    • L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide
    • Inchi: 1S/C35H37N5O5/c36-18-5-6-19-45-35(21-30(33(38)43)40-34(44)28(37)20-22-14-16-24(41)17-15-22)27-12-3-4-13-29(27)39-32(35)31(42)26-11-7-9-23-8-1-2-10-25(23)26/h1-4,7-17,28,30,41H,5-6,18-21,36-37H2,(H2,38,43)(H,40,44)/t28-,30-,35?/m0/s1
    • InChI Key: ZOLVRLUEVVNTJQ-HKRAWCJGSA-N
    • SMILES: O(CCCCN)C1(C(C(C2=CC=CC3C=CC=CC2=3)=O)=NC2C=CC=CC1=2)C[C@@H](C(N)=O)NC([C@H](CC1C=CC(=CC=1)O)N)=O

Computed Properties

  • Exact Mass: 607.27971
  • Monoisotopic Mass: 607.27946930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 14
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 183Ų

Experimental Properties

  • PSA: 183.12
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